
Isobutyl piperazine-1-carboxylate
Übersicht
Beschreibung
Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of various derivatives of Pyrido(2,3-d)pyrimidine, utilizing isobutyl piperazine-1-carboxylate among other compounds. These derivatives showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Chemical Synthesis and Modification
Gumireddy et al. (2021) described the synthesis of a sterically congested piperazine derivative, showcasing the molecule's novel chemistry and its potential as a pharmacologically useful core. This study exemplifies the synthetic utility of this compound in generating new chemical entities with potential pharmaceutical applications (Gumireddy et al., 2021).
Novel Bioactive Alkaloids
El-Desouky, Ryu, and Kim (2007) isolated a novel alkylated piperazine from the leaves of Arum palaestinum Boiss., demonstrating significant cytotoxicity against cultured tumor cell lines. This study indicates the potential of this compound derivatives in the discovery and development of new anticancer agents (El-Desouky, Ryu, & Kim, 2007).
Peptide Derivatization for Mass Spectrometry
Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, improving their detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique enhances the ionization efficiency of peptides, showcasing the utility of piperazine derivatives in proteomics research (Qiao et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isobutyl piperazine-1-carboxylate is a derivative of the piperidine chemical family, which are structural components of piperine .
Mode of Action
It is believed to stimulate the sensory hairs on the antennae of insects . This interaction with the olfactory system leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
It is presumed that the compound interferes with the olfactory system of insects, disrupting their ability to detect hosts .
Result of Action
The primary result of the action of this compound is its repellent effect on insects. By interfering with the olfactory system of insects, it prevents them from recognizing their hosts, thereby acting as an effective repellent .
Biochemische Analyse
Biochemical Properties
Isobutyl piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reversible inhibitor. This interaction is crucial as it affects the hydrolysis of acetylcholine, a neurotransmitter involved in the transmission of nerve signals . Additionally, this compound has shown potential in interacting with other biomolecules, including proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. Studies have shown that this compound can induce apoptosis in cancer cells, such as glioblastoma and cervix cancer cells, by upregulating apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, which disrupts the breakdown of acetylcholine and affects neurotransmission . Additionally, this compound has been shown to bind to specific proteins and enzymes, leading to changes in their activity and subsequent alterations in gene expression. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be well-tolerated, with minimal adverse effects . At higher doses, this compound can cause neurotoxic symptoms, including convulsions and CNS depression . These findings underscore the importance of determining the appropriate dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of succinic acid in ascarids, affecting the energy management of these organisms . Additionally, its interactions with enzymes involved in glycolysis and other metabolic processes highlight its role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its interactions with target biomolecules and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
2-methylpropyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKTRARZLEBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472648 | |
| Record name | Isobutyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23672-96-0 | |
| Record name | Isobutyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



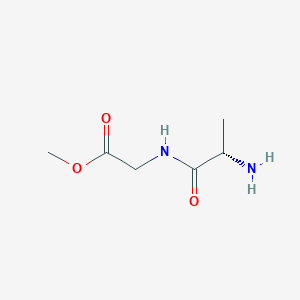
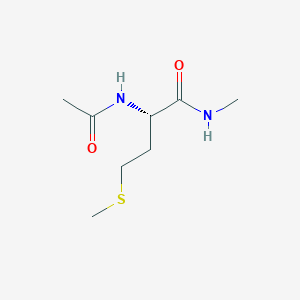
![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)

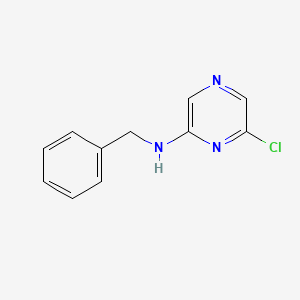
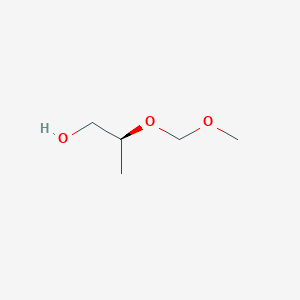
![4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine](/img/structure/B1314699.png)
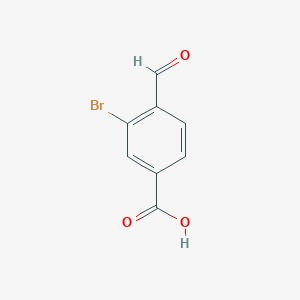

![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)


